molecular formula C6H6IN B15143796 4-Iodoaniline-13C6 CAS No. 233600-80-1

4-Iodoaniline-13C6

Cat. No.: B15143796
CAS No.: 233600-80-1
M. Wt: 224.979 g/mol
InChI Key: VLVCDUSVTXIWGW-IDEBNGHGSA-N
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Description

4-Iodoaniline-13C6 is a carbon-13 labeled derivative of 4-Iodoaniline. This compound is primarily used in scientific research as a tracer in various analytical and biochemical studies. The incorporation of the carbon-13 isotope allows for more precise tracking and quantification in metabolic and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodoaniline-13C6 can be synthesized through the iodination of aniline-13C6. The reaction typically involves the use of iodine and sodium bicarbonate in an aqueous medium. The process begins by adding aniline-13C6 and sodium bicarbonate to water, followed by the gradual addition of iodine with vigorous stirring. If the reaction mixture turns yellow, a small amount of sodium bisulfite is added to decolorize it, and the crude product is then filtered .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodoaniline-13C6 undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The iodine atom can be reduced to form aniline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroaniline or nitrosoaniline.

    Reduction: Formation of aniline-13C6.

Scientific Research Applications

4-Iodoaniline-13C6 is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Iodoaniline-13C6 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 label allows for the precise tracking of the compound through various metabolic processes. This helps in understanding the molecular targets and pathways involved in the metabolism and distribution of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: The non-labeled version of the compound.

    2-Iodoaniline: An isomer with the iodine atom at the ortho position.

    3-Iodoaniline: An isomer with the iodine atom at the meta position.

    4-Bromoaniline: A similar compound with a bromine atom instead of iodine.

Uniqueness

4-Iodoaniline-13C6 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracer studies. This isotopic labeling allows for more accurate and detailed analysis compared to its non-labeled counterparts .

Properties

CAS No.

233600-80-1

Molecular Formula

C6H6IN

Molecular Weight

224.979 g/mol

IUPAC Name

4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

InChI

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

VLVCDUSVTXIWGW-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)I

Canonical SMILES

C1=CC(=CC=C1N)I

Origin of Product

United States

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